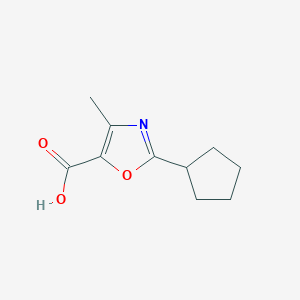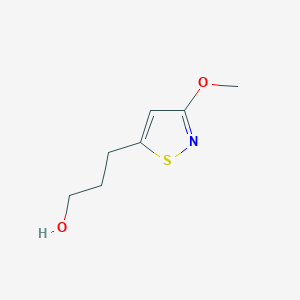
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The difluoromethyl group (CF2H) is known for its ability to enhance the biological activity, metabolic stability, and lipophilicity of molecules, making this compound of significant interest in medicinal and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed cross-coupling reactions and Minisci-type radical chemistry. These methods allow for the efficient and selective introduction of the difluoromethyl group into the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl sulfone derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethyl anion.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds, and various metal catalysts for cross-coupling reactions . Reaction conditions often involve the use of mild acids like acetic acid or trifluoroacetic acid .
Major Products Formed
Major products formed from these reactions include difluoromethylated pyrazoles, difluoromethyl sulfone derivatives, and various substituted pyrazoles .
Scientific Research Applications
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity and activity . The compound can also interact with specific receptors and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring.
7-difluoromethylpyrazolo[1,5-a]pyrimidine: Another similar compound with a different substitution pattern.
Uniqueness
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which enhances its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)9-8(13)6-14-15(9)7-4-2-1-3-5-7/h1-6,10H,13H2 |
InChI Key |
BCAPILVWAGARFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
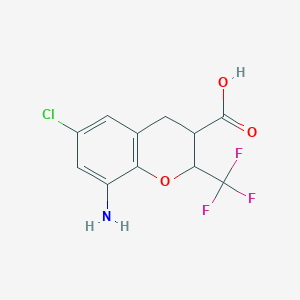

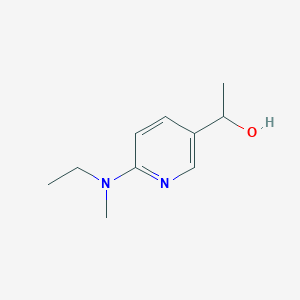
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
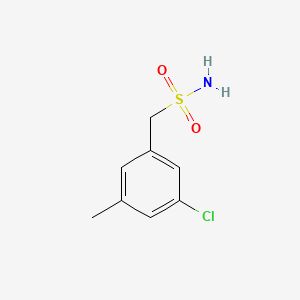
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
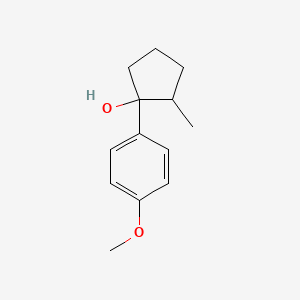
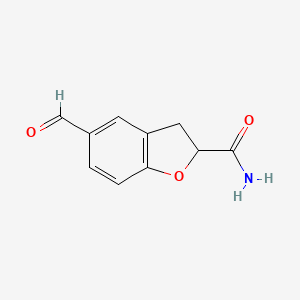
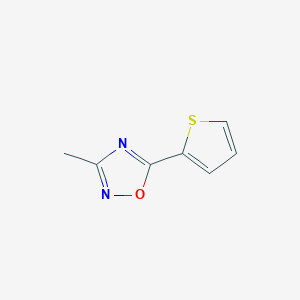
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
